4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Overview
Description
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a chemical compound that features a tetrazole ring attached to a benzene sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other applications.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Pharmacokinetics
It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Tetrazole derivatives are known to have a wide range of biological properties .
Action Environment
It’s known that tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate tetrazole ring, which is then attached to the benzene sulfonamide group. The reaction conditions often include heating the mixture to around 120°C and maintaining the reaction for 18-20 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine derivatives, and substituted sulfonamide compounds.
Scientific Research Applications
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to the bioactivity of the tetrazole ring.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
1,3,5-tris(1H-tetrazol-5-yl)benzene: Contains multiple tetrazole rings attached to a benzene ring.
4-(1H-tetrazol-5-yl)benzaldehyde: Features an aldehyde group instead of a sulfonamide group.
Uniqueness
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to the presence of both a tetrazole ring and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFCTUVVZJPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285019 | |
Record name | 4-(2H-Tetrazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189063-54-5 | |
Record name | 4-(2H-Tetrazol-5-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189063-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-Tetrazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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